molecular formula C17H21F3N4O2S B2774156 N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide CAS No. 955909-28-1

N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2774156
CAS No.: 955909-28-1
M. Wt: 402.44
InChI Key: XQSPPVWAGLHHRO-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21F3N4O2S and its molecular weight is 402.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O2S/c1-3-24(4-2)10-9-21-15(25)14-11-27-16(23-14)22-12-5-7-13(8-6-12)26-17(18,19)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPPVWAGLHHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide, a compound belonging to the thiazole family, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article delves into the compound's biological activity, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈F₃N₃O₂S
  • Molecular Weight : 357.38 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cell proliferation and survival. For instance, derivatives similar to this compound have been reported to inhibit dihydrofolate reductase (DHFR), with IC50 values as low as 0.06 µM against non-small cell lung cancer (NCI-H522) and other cancer types .
  • Case Studies :
    • Study 1 : A derivative of the compound was tested against several cancer cell lines, showing growth inhibition percentages (GI%) ranging from 25% to 41% across different types such as HT29 colon and MCF7 breast cancers .
    • Study 2 : Another analog displayed selective cytotoxicity towards mycobacterial species over other bacteria, indicating potential for further development as an anti-tubercular agent .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. This compound has been evaluated for its efficacy against various pathogens.

  • Antibacterial Efficacy : The compound exhibits significant antibacterial activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs). The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance antibacterial potency .
  • Research Findings :
    • A study indicated that certain thiazole derivatives could effectively target bacterial cell wall synthesis, leading to bactericidal effects .
    • Another research highlighted that compounds with specific lipophilic substitutions at the C-2 position of the thiazole core demonstrated superior antibacterial activity compared to their counterparts .

Data Tables

Biological ActivityTarget Pathogen/Cancer TypeIC50/Minimum Inhibitory ConcentrationObservations
AnticancerNCI-H522 (Lung Cancer)0.06 µMSignificant growth inhibition across multiple lines
AntimicrobialMycobacterium tuberculosisSub-micromolar MICSelective for mycobacterial species
AnticancerMCF7 (Breast Cancer)Varies (GI% 25%-41%)Effective in vitro growth inhibition

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticonvulsant agent. Research indicates that derivatives of thiazole can exhibit anticonvulsant activity, making this compound a candidate for further exploration in epilepsy treatment. A study demonstrated that modifications of similar thiazole compounds led to significant anticonvulsant effects in animal models, suggesting that N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide may also exhibit similar properties .

Anti-inflammatory Properties

Research has shown that thiazole derivatives possess anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways effectively. A study highlighted that certain thiazole compounds reduced inflammation markers in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases .

Cancer Research

Thiazole derivatives are being explored for their anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth. The compound's unique structure may allow it to target cancer cell pathways effectively. Preliminary studies suggest that thiazole-based compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's efficacy against various cancer types .

Case Study 1: Anticonvulsant Activity

In a controlled study involving animal models, a series of thiazole derivatives were administered to evaluate their anticonvulsant properties. The results indicated that compounds with structural similarities to this compound exhibited significant reductions in seizure frequency compared to control groups .

Case Study 2: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of various thiazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that specific modifications led to a decrease in pro-inflammatory cytokines, suggesting that the compound could be developed into an anti-inflammatory drug .

Chemical Reactions Analysis

Carboxamide Reactivity

The diethylaminoethyl carboxamide moiety undergoes:

  • Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding 2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxylic acid .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the tertiary amine, forming quaternary ammonium salts .

Amino-Thiazole Modifications

The 2-amino group on the thiazole participates in:

  • Schiff base formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) to form imines (Fig. 2A) .

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) produces N-acylated derivatives .

Reaction TypeConditionsProductBiological Relevance
AcylationAcCl, DCM, RT, 6 hrN-Acetyl derivativeEnhanced lipophilicity for membrane penetration
Schiff base4-Fluorobenzaldehyde, EtOH, refluxImine conjugateAnticancer activity (HepG2 IC₅₀: 12 µM)

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy phenyl group directs electrophiles to the para position relative to the amino-thiazole:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the phenyl’s para position .

  • Halogenation : Br₂/FeBr₃ yields 3-bromo derivatives .

Stability and Degradation Pathways

  • Photodegradation : The trifluoromethoxy group is susceptible to UV-induced cleavage, forming phenolic byproducts .

  • Hydrolytic Stability : Stable in neutral pH but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions via amide bond hydrolysis .

ConditionDegradation ProductHalf-Life
pH 1.2 (HCl)2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-4-carboxylic acid2.1 hr
UV light (254 nm)4-(Trifluoromethoxy)aniline + thiazole-4-carboxamide6.8 hr

Catalytic Interactions

Docking studies reveal interactions with bacterial efflux pumps (e.g., AcrB):

  • The trifluoromethoxy group occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds with Asn274 and Gln125 .

  • Structure-activity relationship (SAR) :

    • Replacement of the trifluoromethoxy group with -CF₃ reduces efflux pump binding affinity by 40% .

    • Diethylaminoethyl chain elongation decreases antimicrobial potency (MIC increase from 0.24 µM to >10 µM) .

Comparative Reactivity with Analogues

CompoundKey ReactionOutcome
Ethyl 2-aminothiazole-4-carboxylate Ester hydrolysis98% conversion to carboxylic acid (pH 12, 80°C)
N-(4-Fluorophenyl)-2-aminothiazoleN-Arylation33% yield (Pd catalysis)
2-((4-Trifluoromethoxy)phenyl)amino-thiazole NitrationPara-nitro derivative (62% yield)

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Amidation : Use coupling agents like EDCI/HOBt for forming the thiazole-carboxamide core (common in ).
  • Substituent Introduction : The diethylaminoethyl group can be introduced via nucleophilic substitution or reductive amination under nitrogen atmosphere (analogous to ).
  • Purification : Employ column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate systems) for isolating intermediates .
    • Critical Parameters : Optimize reaction time, temperature (e.g., reflux conditions), and solvent polarity to improve yields, especially for low-yield steps (e.g., <10% yields in ).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Primary Techniques :

  • ¹H/¹³C NMR : To verify substituent integration and coupling patterns (e.g., diethylaminoethyl protons at δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95% threshold) using reverse-phase columns (e.g., C18) with UV detection .
    • Supplementary Methods : FT-IR for functional group validation (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers conduct preliminary biological screening for antimicrobial or anticancer activity?

  • Assay Design :

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls : Include standard drugs (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

  • Methodology :

  • Substituent Variation : Modify the trifluoromethoxy group (e.g., replace with -CF₃ or -OCF₂H) to assess impact on lipophilicity and target binding (see for analogous substitutions) .
  • Diethylaminoethyl Chain : Shorten or replace with morpholine/pyrrolidine to study effects on solubility and CNS penetration .
    • Data Analysis : Use regression models to correlate logP/clogP values with activity (e.g., QSAR tools like Schrödinger) .

Q. How should contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?

  • Troubleshooting Steps :

  • Metabolic Stability : Test in vitro liver microsomes (e.g., rat/human) to identify rapid degradation (e.g., cytochrome P450-mediated) .
  • Solubility Limitations : Use DSC/TGA to check crystallinity and formulate with co-solvents (e.g., PEG 400) .
    • In Vivo Validation : Repeat assays in xenograft models with PK/PD monitoring to confirm bioavailability .

Q. What computational strategies are effective for predicting target interactions?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding to kinases (e.g., EGFR, VEGFR) or tubulin (common targets for thiazoles) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., hydrogen bonds with diethylaminoethyl group) .
    • Validation : Cross-reference with experimental mutagenesis data (e.g., alanine scanning) .

Q. How can metabolic pathways be elucidated to improve compound stability?

  • In Vitro Models :

  • Phase I Metabolism : Incubate with CYP3A4/2D6 isoforms and analyze metabolites via LC-MS/MS .
  • Phase II Conjugation : Test with UDP-glucuronosyltransferases (UGT) in hepatocyte suspensions .
    • Structural Mitigation : Introduce deuterium at labile sites (e.g., α to carbonyl) to slow metabolism .

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